Methyl(undecyl)amine hydrochloride
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Overview
Description
Methyl(undecyl)amine hydrochloride is a chemical compound with the IUPAC name N-methylundecan-1-amine hydrochloride . It has a molecular weight of 221.81 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is1S/C12H27N.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-2;/h13H,3-12H2,1-2H3;1H
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Chemical Reactions Analysis
Amines, including this compound, can undergo a variety of chemical reactions. For instance, amines can be alkylated by reaction with a primary alkyl halide . They can also be acylated by nucleophilic acyl substitution reaction with an acid chloride or an acid anhydride to yield an amide .Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 221.81 .Scientific Research Applications
Nanocomposite Development
Methyl(undecyl)amine hydrochloride, a variant of undecyl amine hydrochloride, has been utilized in the synthesis of nanocomposites. One study focused on enhancing the separation of montmorillonite clay-platelets in a vinyl ester resin matrix. The researchers used a reactive onium salt, synthesized from ω-undecylenyl alcohol, and a nonreactive counterpart, made from commercial undecyl amine, to modify the nanoclay platelets organically. They observed that the composition of clay and processing conditions significantly influenced the amount of exfoliated, intercalated, and as-treated clay, as well as the size of clay particle aggregates. The study demonstrated that the use of a mixture of reactive and nonreactive onium salts, along with high-intensity ultrasonic mixing, produced a partially exfoliated vinyl ester resin polymer nanocomposite with an improved degree of clay-platelet exfoliation (Yebassa et al., 2004).
Safety and Hazards
Methyl(undecyl)amine hydrochloride is classified under the GHS07 hazard class . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other skin areas thoroughly after handling .
Mechanism of Action
Target of Action
Methyl(undecyl)amine hydrochloride is a type of amine compound . The primary targets of amines are usually acid chlorides or anhydrides . These targets play a crucial role in the synthesis of amides .
Mode of Action
The interaction between this compound and its targets involves a direct reaction . Therefore, acyl chlorides or anhydrides are used as an alternative . Acid chlorides react with ammonia, 1º amines, and 2º amines to form amides .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the synthesis and hydrolysis of amides . The majority of the reaction pathways are formed via aryloxyl-phenol coupling and Michael-type addition . A small fraction of products is formed via Schiff base reactions .
Pharmacokinetics
The adme (absorption, distribution, metabolism, and excretion) properties of amines can vary widely depending on the specific compound and its structure .
Result of Action
The result of the action of this compound is the formation of amides . Amides can be hydrolyzed under acidic or basic conditions and can also be reduced to amines .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can significantly affect the rate of amide formation . The rate at which these imine compounds are formed is generally greatest near a pH of 5, and drops at higher and lower pH’s .
Properties
IUPAC Name |
N-methylundecan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27N.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-2;/h13H,3-12H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJSHPNJCEAKIPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCNC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.81 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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